Antifungal Activity Against Candida albicans
1,10-Phenanthroline exhibits potent antifungal activity against Candida albicans, with a minimum inhibitory concentration (MIC) in the range of 1.25–5.0 μg/cm³. In contrast, its non-chelating structural isomers, 1,7-phenanthroline and 4,7-phenanthroline, are completely inactive (MIC > tested range) [1]. The metal chelation capacity conferred by the 1,10-nitrogen arrangement is the primary determinant of this biological activity; the Cu(II), Mn(II) and Zn(II) complexes of 1,7-phenanthroline displayed only marginal activity, whereas the analogous 1,10-phenanthroline complexes were highly potent [2].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 1.25–5.0 μg/cm³ |
| Comparator Or Baseline | 1,7-phenanthroline: Inactive (MIC > tested range); 4,7-phenanthroline: Inactive (MIC > tested range) |
| Quantified Difference | >100% reduction in activity (complete loss of efficacy) |
| Conditions | Candida albicans pathogenic yeast; broth microdilution assay |
Why This Matters
For procurement in antifungal research, this quantitative activity gap establishes 1,10-phenanthroline as the only functional choice among phenanthroline isomers, while the inactive 1,7- and 4,7-isomers are unsuitable for metal-dependent biological studies.
- [1] McCann, M., Geraghty, M., Devereux, M., O'Shea, D., Mason, J., & O'Sullivan, L. (2000). Insights Into the Mode of Action of the Anti-Candida Activity of 1,10-Phenanthroline and its Metal Chelates. Metal-Based Drugs, 7(4), 185-193. View Source
- [2] McCann, M., Geraghty, M., Devereux, M., O'Shea, D., Mason, J., & O'Sullivan, L. (2000). Insights Into the Mode of Action of the Anti-Candida Activity of 1,10-Phenanthroline and its Metal Chelates. Metal-Based Drugs, 7(4), 185-193. View Source
